

Total Synthesis of Sophoraflavanone H: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: Sophoraflavanone H

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[**Sophoraflavanone H**, a complex polyphenol with promising antimicrobial and antitumor properties, has been successfully synthesized in a stereocontrolled manner. This application note provides a detailed protocol for the total synthesis, based on the pioneering work of Murakami et al., intended for researchers in synthetic chemistry and drug development.]

Sophoraflavanone H is a natural product characterized by a unique hybrid structure, incorporating a 2,3-diaryl-2,3-dihydrobenzofuran moiety linked to a flavanone ring. Its intricate architecture and significant biological activities have made it a compelling target for total synthesis. The strategy outlined below, developed by Murakami et al., employs a rhodium-catalyzed asymmetric C-H insertion to construct the dihydrobenzofuran core and a selective oxy-Michael reaction to form the flavanone ring.[1][2][3] This protocol offers a roadmap for the laboratory synthesis of **Sophoraflavanone H** and its analogues for further investigation.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the total synthesis of **Sophoraflavanone H**.

Compound	Step	Product	Yield (%)	¹ H NMR (Key Shifts, ppm)	¹³ C NMR (Key Shifts, ppm)	HRMS (m/z) [M+Na] ⁺
8	Synthesis of Diazoacetate	Methyl 2-diazo-2-(2-((2-methoxy-2-oxoethyl)oxy)-4,6-bis(methoxymethoxy)phenyl)acetate	85	7.33, 6.36, 6.29, 5.18, 4.67, 3.79, 3.51, 3.49	169.0, 165.2, 158.8, 157.9, 105.7, 94.6, 94.5, 66.5, 56.4, 56.3, 52.6, 46.5	433.1065
13b	Rh-catalyzed C-H Insertion	Methyl (2S,3S)-5-bromo-2-(4-(benzyloxy)phenyl)-7-(methoxymethoxy)-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl acetate	65	7.42-7.29, 6.93, 6.55, 6.42, 5.76, 5.10, 4.96, 4.68, 3.72, 3.65, 3.40	170.8, 169.1, 159.0, 157.8, 155.7, 136.8, 131.7, 128.6, 128.0, 127.5, 115.2, 114.9, 103.4, 98.7, 94.6, 70.0, 65.8, 56.3, 52.7, 52.4, 49.2	623.0812
21	Aldol Condensation	(E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)	88	14.12, 7.91, 7.62, 7.48, 6.89, 6.24, 6.09, 5.43, 5.23,	192.9, 166.9, 165.8, 161.9, 160.7,	479.1962

		phenyl)-3-		4.99, 4.59,	144.3,	
		(4-		3.82, 3.50,	138.8,	
		(prenyloxy)		1.81, 1.76	130.2,	
		phenyl)pro			127.9,	
		p-2-en-1-			119.0,	
		one			115.1,	
					105.2,	
					95.0, 94.0,	
					91.2, 65.3,	
					56.5, 56.2,	
					25.8, 18.2	
					191.1,	
					161.7,	
					161.0,	
					159.9,	
					158.9,	
		(S)-2-(4-			137.9,	
		(benzyloxy)		7.43-7.30,	136.9,	
		phenyl)-5,7		6.96, 6.36,	128.6,	
		-		6.28, 5.46,	128.0,	
		bis(methox		5.25, 5.17,	127.5,	
23	Oxy-	ymethoxy)-	72	5.09, 4.98,	127.4,	555.2326
	Michael	8-((E)-3-		3.51, 3.49,	122.1,	
	Cyclization	methylbut-		3.39, 3.09,	115.1,	
		2-en-1-		2.79, 1.78,	107.5,	
		yl)chroman		1.69	99.4, 94.6,	
		-4-one			94.1, 79.2,	
					70.0, 56.4,	
					56.2, 43.6,	
					25.8, 21.6,	
					17.9	
Sophorafla	Final	(2S)-8-	45	12.05,	196.8,	537.1183
vanone H	Deprotectio	((2S,3S)-2-		9.58, 9.53,	164.8,	
(1)	n	(4-		9.29, 8.80,	162.7,	
		hydroxyph		7.28, 7.20,	161.4,	
		enyl)-7-		6.79, 6.75,	158.7,	
		hydroxy-		6.46, 6.29,	157.9,	

2,3-	5.95, 5.89,	154.0,
dihydroben	5.40, 4.63,	130.8,
zofuran-3-	3.03, 2.73	130.4,
yl)-5,7-		128.3,
dihydroxy-		128.2,
2-(4-		115.7,
hydroxyph		115.6,
enyl)chrom		115.4,
an-4-one		102.8,
		99.1, 96.1,
		95.1, 89.1,
		79.3, 53.6,
		43.2

II. Experimental Protocols

A. Synthesis of the Dihydrobenzofuran Moiety

1. Synthesis of Diazoacetate (8): To a solution of the corresponding carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous acetonitrile (0.2 M) and added dropwise to a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C. The reaction mixture is stirred at the same temperature for 1 hour. The solvent is evaporated, and the residue is purified by silica gel column chromatography (n-hexane/ethyl acetate = 4:1) to afford the diazoacetate 8.

2. Rh-catalyzed Asymmetric C-H Insertion (Formation of 13b): To a solution of the diazoacetate 8 (1.0 eq) in anhydrous 1,2-dichloroethane (0.01 M) is added Rh₂(S-PTPA)₄ (0.01 eq). The mixture is stirred at 40 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography (n-hexane/ethyl acetate = 9:1 to 4:1) to yield the dihydrobenzofuran derivative 13b.

B. Synthesis of the Flavanone Moiety

1. Aldol Condensation to form Chalcone (21): To a solution of 2',4',6'-trihydroxyacetophenone (1.0 eq) and 4-(prenyloxy)benzaldehyde (1.1 eq) in ethanol (0.2 M) is added a 50% aqueous solution of potassium hydroxide (5.0 eq). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice water and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to give the chalcone 21.

2. Oxy-Michael Cyclization to form Flavanone (23): The chalcone 21 (1.0 eq) is dissolved in methanol (0.1 M), and sodium acetate (3.0 eq) is added. The mixture is refluxed for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (n-hexane/ethyl acetate = 9:1) to afford the flavanone 23.

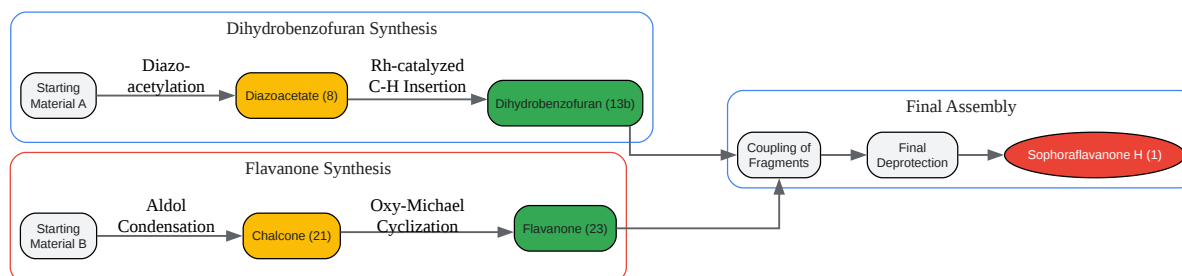
C. Coupling and Final Deprotection

1. Coupling of the Two Moieties: The detailed procedure for the coupling of the dihydrobenzofuran and flavanone moieties involves several steps including functional group manipulations and a Suzuki-Miyaura coupling reaction, as described in the supporting information of the original publication.

2. Global Deprotection to Yield **Sophoraflavanone H (1)**: To a solution of the fully protected precursor in anhydrous dichloromethane (0.01 M) at -78 °C is added boron trichloride (1.0 M in dichloromethane, 10.0 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to afford **Sophoraflavanone H (1)**.

III. Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the total synthesis of **Sophoraflavanone H**.



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Caption: Synthetic workflow for the total synthesis of **Sophoraflavanone H**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Sophoraflavanone H and Confirmation of Its Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
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